molecular formula C8H10N4 B2561083 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1975118-01-4

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2561083
CAS No.: 1975118-01-4
M. Wt: 162.196
InChI Key: AHGHYFBAFKKNLH-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-haloenones . One common method involves the reaction of 5-aminopyrazole with 2,4-pentanedione under reflux conditions to yield the desired product . The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction of nitro derivatives yields amines .

Scientific Research Applications

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHYFBAFKKNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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